Cyclopentadienyltitanium trichloride

Descripción

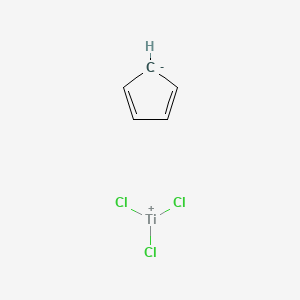

Cyclopentadienyltitanium trichloride (CpTiCl₃, CAS 1270-98-0) is a titanium(IV) organometallic compound characterized by a cyclopentadienyl (Cp) ligand and three chloride substituents. Its molecular formula is C₅H₅Cl₃Ti, with a molar mass of 219.32 g/mol. The compound appears as a yellow-orange crystalline powder, sensitive to moisture and air, and decomposes at 170°C . CpTiCl₃ is widely utilized as a precursor in olefin polymerization catalysts, particularly in syndiotactic polystyrene and polyethylene block copolymer synthesis . Its reactivity stems from the titanium center’s ability to activate ethylene and styrene monomers via coordination-insertion mechanisms. Safety protocols emphasize its corrosive nature, requiring inert handling conditions and protective equipment .

Propiedades

Fórmula molecular |

C5H5Cl3Ti |

|---|---|

Peso molecular |

219.31 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;trichlorotitanium(1+) |

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clave InChI |

QOXHZZQZTIGPEV-UHFFFAOYSA-K |

SMILES canónico |

[CH-]1C=CC=C1.Cl[Ti+](Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopentadienyltitanium trichloride is typically synthesized through the reaction of titanocene dichloride with titanium tetrachloride. The reaction can be represented as follows :

(C5H5)2TiCl2+TiCl4→2(C5H5)TiCl3

This reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of trichloro-pi-cyclopentadienyltitanium involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Análisis De Reacciones Químicas

Substitution Reactions

CpTiCl₃ exhibits high electrophilicity, enabling substitution with nucleophiles:

-

Alkoxide Formation : Reaction with alcohols replaces chloride ligands :

-

Phosphine Adducts : Forms stable complexes with phosphines (e.g., P(CH₃)₃) :

Reduction Reactions

CpTiCl₃ undergoes reduction to form lower-valent titanium species:

Thermal Decomposition and Carbonylation

-

Thermal Stability : CpTiCl₃ decomposes at elevated temperatures, releasing TiCl₄ and generating metallocyclopentanes .

-

Carbonylation : Reacts with CO to yield ketones, particularly when combined with alkenes (e.g., norbornene or benzonorbornadiene) .

Spectroscopic and Structural Insights

-

ESR Studies : Reduction of CpTiCl₃ produces [CpTiCl₃]⁻ with a d_{x²−y²} configuration, distinct from other titanocene complexes .

-

IR and NMR Data : Chloro cyclopentadienyl titanium bis(dithiophosphate) derivatives show characteristic absorption bands for S-O and P-O bonds .

Data Tables

Table 1: Key Reactions of CpTiCl₃

Table 2: Analytical Data for Derivatives

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 210°C (dec.) | |

| Solubility | Soluble in benzene, CHCl₃ | |

| Molecular Weight | 219.32 g/mol |

Aplicaciones Científicas De Investigación

Catalytic Applications

Polymerization Catalysts

Cyclopentadienyltitanium trichloride is widely used as a catalyst in the polymerization of olefins. It is particularly effective in the production of high-performance polymers such as polyethylene and polypropylene. The compound facilitates the coordination polymerization process, enabling the synthesis of polymers with specific molecular weights and structures.

- Case Study : Research published in the Journal of the American Chemical Society highlights the use of this compound in a catalytic system for the sequential stereocontrolled polymerization of styrene and ethylene, demonstrating its versatility and efficiency in producing block copolymers .

Material Science

Thin Film Deposition

This compound has been explored for its potential in thin film deposition techniques, particularly in the fabrication of electronic and optoelectronic devices. Its ability to form stable complexes allows it to be utilized in chemical vapor deposition processes.

- Application Example : this compound has been employed to create titanium oxide films, which are essential for various electronic applications, including sensors and photovoltaic cells .

Nanotechnology

Nanoparticle Synthesis

The compound serves as a precursor for synthesizing titanium-based nanoparticles. These nanoparticles have significant applications in drug delivery systems due to their biocompatibility and ability to be functionalized with various biomolecules.

- Research Insight : A study on drug-doped organically modified titania nanoparticles demonstrates how this compound can be utilized to enhance drug release profiles through controlled synthesis methods .

Chemical Synthesis

Reagent for Organic Synthesis

this compound acts as a Lewis acid, facilitating various organic transformations. It readily forms adducts with phosphine ligands, which can be exploited in organic synthesis pathways.

Mecanismo De Acción

The mechanism of action of trichloro-pi-cyclopentadienyltitanium involves the coordination of the cyclopentadienyl ligand to the titanium atom. This coordination allows for the activation of certain organic molecules and the formation of new bonds. The compound acts as a catalyst in various polymerization reactions, facilitating the formation of polymers from monomers .

Comparación Con Compuestos Similares

Structural and Functional Analogues

CpTiCl₃ belongs to the broader class of cyclopentadienyl metal chlorides. Key analogues include:

Electronic and Steric Effects

- Substituent Influence : The unsubstituted Cp ligand in CpTiCl₃ provides moderate electron donation to the Ti center. In contrast, pentamethylthis compound (Cp*TiCl₃) features methyl groups that enhance electron density and steric bulk, improving thermal stability and altering catalytic selectivity .

- Metal Center Variation : Replacing Ti with Zr or Hf (e.g., CpZrCl₃ or CpHfCl₃) modifies Lewis acidity and redox properties. Zirconium analogues exhibit higher activity in ethylene polymerization due to Zr’s larger ionic radius and stronger M–C bond strength .

Reactivity and Catalytic Performance

- Polymerization Efficiency: CpTiCl₃ demonstrates moderate activity in styrene polymerization, achieving syndiotactic structures when paired with methylaluminoxane (MMAO) . Comparatively, Cp*TiCl₃ shows enhanced activity in copolymerizations due to reduced steric hindrance from methyl groups .

- Reduction Chemistry: CpTiCl₃ reacts with reducing agents like LiAlH₄ to form Ti(III) species, which are active in alkylidenenorbornene synthesis. Titanium trichloride (TiCl₃) lacks the Cp ligand, resulting in lower selectivity for such applications .

Research Findings and Case Studies

- Polymerization Catalysis : CpTiCl₃/MMAO systems achieve 70–80% syndiotacticity in polystyrene, whereas Cp*TiCl₃ yields isotactic-rich polymers under similar conditions .

- Support Systems : Immobilizing CpTiCl₃ on silica hybrids enhances catalyst recyclability in styrene polymerization, a strategy less effective with bulkier Cp* derivatives .

Q & A

Basic Question

- ¹H NMR (CDCl₃): Cp ring protons appear as a singlet at δ 6.2–6.5 ppm.

- IR: Ti-Cl stretches at 350–400 cm⁻¹; Cp ring C-H stretches at 3100 cm⁻¹.

- XRD: Monoclinic crystal structure (P2₁/c space group) with Ti-Cl bond lengths ~2.3 Å .

How do moisture and storage conditions impact CpTiCl₃’s stability?

Basic Question

CpTiCl₃ decomposes hydrolytically to TiO₂ and HCl. Stability

- Decomposition Onset: 170°C (dry); immediate hydrolysis in humid air.

- Storage Lifetime: ≤6 months in argon-filled ampoules at -20°C .

What comparative studies exist between CpTiCl₃ and zirconocene catalysts in olefin polymerization?

Advanced Question

CpTiCl₃ shows lower activity than Cp₂ZrCl₂ due to weaker Ti–C bond strength. However, it produces narrower polydispersity (Đ = 1.8–2.2) in polypropylene. Mechanistic studies attribute this to slower chain transfer rates .

What experimental design factors optimize stereoselectivity in CpTiCl₃-mediated polymerizations?

Advanced Question

- Temperature: Lower temperatures (-10°C to 25°C) favor isotactic polypropylene.

- Co-catalysts: Methylaluminoxane (MAO) enhances stereoregularity via counterion stabilization.

- Monomer Feed Rate: Controlled addition reduces chain branching .

How should researchers address discrepancies in reported catalytic efficiencies?

Q. Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.